(R)-N-(3-(trifluoromethoxy)phenyl)piperidine-3-carboxamide
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Overview
Description
®-N-(3-(trifluoromethoxy)phenyl)piperidine-3-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a trifluoromethoxy group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-(trifluoromethoxy)phenyl)piperidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of piperidine-3-carboxylic acid with trifluoromethoxybenzene under specific conditions to introduce the trifluoromethoxy group. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of ®-N-(3-(trifluoromethoxy)phenyl)piperidine-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
®-N-(3-(trifluoromethoxy)phenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-N-(3-(trifluoromethoxy)phenyl)piperidine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-(3-(trifluoromethoxy)phenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-N-(3-(trifluoromethoxy)phenyl)piperidine-3-carboxamide include other piperidine derivatives and compounds with trifluoromethoxy groups. Examples include:
- Piperidine-3-carboxamide
- Trifluoromethoxybenzene derivatives
Uniqueness
What sets ®-N-(3-(trifluoromethoxy)phenyl)piperidine-3-carboxamide apart is its unique combination of a piperidine ring and a trifluoromethoxy group, which imparts distinct chemical properties and potential applications. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
(3R)-N-[3-(trifluoromethoxy)phenyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)20-11-5-1-4-10(7-11)18-12(19)9-3-2-6-17-8-9/h1,4-5,7,9,17H,2-3,6,8H2,(H,18,19)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZJKUFNBLSOQH-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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